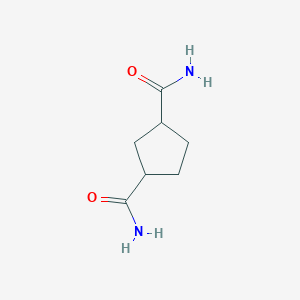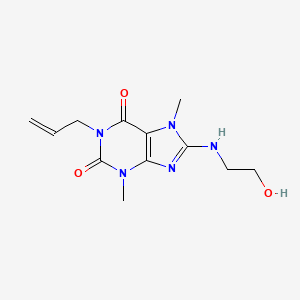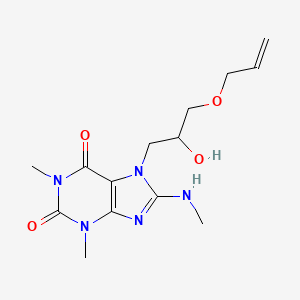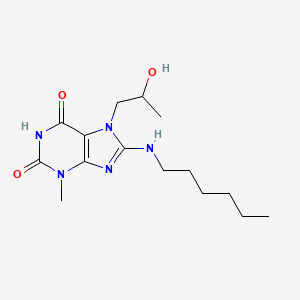![molecular formula C24H22N2O4 B8008629 (3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B8008629.png)
(3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but generally include specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an oxide, reduction could yield a reduced form of the compound, and substitution might result in a halogenated derivative.
Scientific Research Applications
(3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione has several applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological pathways and interactions.
Medicine: Potential therapeutic uses could be explored, including drug development.
Industry: It might be used in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, influencing biochemical pathways. The exact mechanism would depend on its structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione include those with comparable structures or functional groups. These might include other organic molecules with similar reactivity or applications.
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the unique properties it imparts. This could include higher reactivity, selectivity in reactions, or specific biological activity.
Conclusion
This compound is a compound with diverse applications and significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its role and utility in research and industry.
Properties
IUPAC Name |
(3E)-3-[2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-13-21(27)23(24(28)30-15)20-14-17(25-18-8-4-5-9-19(18)26-20)12-11-16-7-3-6-10-22(16)29-2/h3-13,17,25-26H,14H2,1-2H3/b12-11+,23-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYKARWVFZBKH-HRIFHRACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C2CC(NC3=CC=CC=C3N2)C=CC4=CC=CC=C4OC)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)/C(=C\2/CC(NC3=CC=CC=C3N2)/C=C/C4=CC=CC=C4OC)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4,7-Trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008568.png)

![7-[(E)-3-chlorobut-2-enyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione](/img/structure/B8008580.png)
![3-[1,3-Dimethyl-2,6-dioxo-8-(pentylamino)purin-7-yl]propanenitrile](/img/structure/B8008592.png)


![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B8008596.png)
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione](/img/structure/B8008599.png)
![8-(butylamino)-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B8008601.png)
![2-[(7-Benzyl-3-methyl-2,6-dioxopurin-8-yl)amino]acetic acid](/img/structure/B8008603.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B8008613.png)
